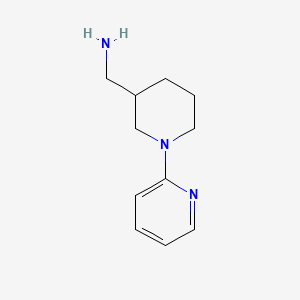

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

Description

Properties

IUPAC Name |

(1-pyridin-2-ylpiperidin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-8-10-4-3-7-14(9-10)11-5-1-2-6-13-11/h1-2,5-6,10H,3-4,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGYATLGOQZTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC=CC=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine in DMSO and water

An In-Depth Technical Guide to the Solubility and Physicochemical Handling of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

Executive Summary

This technical guide provides a structural analysis and solubility profiling strategy for 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine .[1][2] As a heterobifunctional building block containing both a lipophilic aromatic system and a highly basic primary amine, this molecule exhibits significant pH-dependent solubility behavior.[1][2][3]

This guide is designed for medicinal chemists and formulation scientists.[1][2][3] It moves beyond static data points to establish a handling protocol based on the molecule's specific pharmacophore features: the 2-aminopyridine-like core (moderate lipophilicity) and the exocyclic primary amine (high basicity).[1][2][3]

Part 1: Physicochemical Profile & Structural Analysis[1][2][3][4]

To predict solubility behavior accurately, we must deconstruct the molecule into its functional ionizable groups.[2][3]

Structural Dissection

The molecule consists of a piperidine ring substituted at the

| Functional Group | Chemical Nature | Estimated pKa | Solubility Impact |

| Primary Amine ( | Highly Basic | ~9.5 – 10.5 | Dominant driver of aqueous solubility.[1][2] Protonated ( |

| Pyridine Nitrogen (Py-N) | Weakly Basic | ~3.5 – 4.5 | Secondary basic site.[1][2][3] Becomes protonated only in highly acidic media.[1][2][3] |

| Piperidine Nitrogen (Pip-N) | Non-Basic (Vinylogous Amide) | N/A | The lone pair is delocalized into the pyridine ring (2-aminopyridine resonance), increasing lipophilicity and planarity.[1][2][3] |

Theoretical Solubility Properties

-

LogP (Octanol/Water Partition): Estimated at 1.2 – 1.8 (Free Base).[1][2][3]

-

Physical State: Likely a viscous oil or low-melting solid in its free base form; crystalline solid as a hydrochloride or TFA salt.[1][2]

-

H-Bond Donors/Acceptors: 2 Donors (Primary amine), 3 Acceptors (Pyridine N, Primary amine N).[1][2][3]

Part 2: Solubility in DMSO (Stock Solution Preparation)

Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this compound due to its ability to disrupt intermolecular hydrogen bonding and solvate the aromatic pyridine core.[1][2][3]

Solubility Capacity

-

Saturation Limit:

(High). -

Recommended Stock Concentration:

or

Critical Handling Protocol (Hygroscopicity)

This molecule contains a primary amine, making it susceptible to absorbing atmospheric water and

-

Grade Selection: Use Anhydrous DMSO (Water content

).[1][2][3] -

Dissolution Technique:

-

Storage: Store at

under inert atmosphere (

Part 3: Solubility in Water (Aqueous Media)[1][2][3]

Aqueous solubility is strictly pH-dependent .[1][2] The "free base" form has poor water solubility, while the "salt" form is highly soluble.[2][3]

The pH-Solubility Relationship

-

pH < 8.0 (Acidic/Neutral): The primary amine is protonated (

).[1][2][3] The molecule acts as a cationic surfactant, exhibiting high solubility ( -

pH > 9.0 (Basic): The amine deprotonates to the neutral free base (

).[1][2][3] Solubility drops drastically, leading to precipitation or oiling out.[1][2][3]

Buffer Compatibility Table

| Buffer System | pH Range | Compatibility | Notes |

| PBS / Saline | 7.4 | Good | Ensure DMSO stock concentration in final buffer is |

| HEPES / Tris | 7.0 – 8.0 | Good | Ideal for biological assays.[1][2][3] |

| Carbonate / Borate | > 9.0 | Poor | High Risk of Precipitation. Avoid these buffers.[1][2][3] |

| 0.1 N HCl | 1.0 | Excellent | Best for initial aqueous dilution if not using DMSO.[1][2][3] |

Part 4: Experimental Protocols

Since specific solubility data for this catalog compound may vary by batch (salt form vs. free base), use this self-validating protocol to determine the exact solubility limit.

Protocol: Kinetic Solubility Determination (DMSO to Aqueous)

This method mimics the conditions of a biological assay.[1][2][3]

-

Prepare Stock: Create a

stock in DMSO. -

Prepare Buffer: Dispense

of PBS (pH 7.[1][2][3]4) into a 96-well plate. -

Spike: Add

of DMSO stock to the buffer (Final: -

Incubate: Shake at

for 2 hours at -

Read: Measure Absorbance at

(Turbidimetry).

Visualization: Solubility Decision Tree

Caption: Decision tree for solubilizing 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine based on solvent pH.

Part 5: Biological Assay Implications

The "Crash-Out" Phenomenon

When diluting a DMSO stock into aqueous media, a transient region of high local concentration occurs.[1][2][3] For this molecule, if the aqueous buffer is slightly basic (pH > 7.8), the compound may form micro-precipitates that are invisible to the naked eye but scatter light in fluorescence assays.[1][3]

-

Mitigation: Always add the DMSO stock submerged into the vortexing buffer, rather than dropping it on top of a static solution.

Chemical Stability

The primary amine is reactive.[1][2][3]

-

Aldehyde Warning: Do not dissolve in acetone or use buffers containing aldehydes, as Schiff bases will form rapidly.[1][2][3]

-

Oxidation: While the pyridine is stable, the primary amine can oxidize over weeks in solution.[1][2][3] Fresh preparation is recommended for

determinations.[1][2][3]

Part 6: References

-

PubChem Compound Summary. 1-(1-Acetylpiperidin-3-yl)methanamine and related Pyridin-2-yl derivatives.[1][2] National Center for Biotechnology Information.[1][2][3]

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][3] Elsevier.[1][2][3] (Chapter on Solubility and pKa effects on solubility).

-

Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1][2][3] Chemical Research in Toxicology.[1][2][3] (Discusses the 2-aminopyridine scaffold).

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews.[1][2][3]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uregina.ca [uregina.ca]

- 4. N-(piperidin-3-ylmethyl)-2-pyridin-3-ylethanamine | C13H21N3 | CID 80555487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

The Pyridine-Piperidine Motif: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Union of Aromaticity and Saturations

In the landscape of contemporary drug discovery, the deliberate fusion of distinct chemical entities to create privileged scaffolds is a paramount strategy for achieving therapeutic innovation. Among these, the pyridine-piperidine motif stands out as a cornerstone of medicinal chemistry. This structural amalgam, which marries the electron-deficient aromaticity of a pyridine ring with the conformational flexibility and three-dimensionality of a piperidine ring, has proven to be a remarkably versatile and successful building block in the design of novel therapeutics.[1][2] The prevalence of both individual pyridine and piperidine rings in FDA-approved drugs underscores their independent value; however, their combined architecture offers a unique synergy that medicinal chemists have adeptly exploited to modulate a wide array of biological targets.[3]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the medicinal chemistry applications of pyridine-piperidine building blocks. We will delve into the strategic advantages of this scaffold, explore its diverse therapeutic applications, dissect key structure-activity relationships, and provide detailed synthetic methodologies for its construction. Through this in-depth analysis, we aim to illuminate the causality behind its widespread use and provide actionable insights for its future application in drug discovery campaigns.

The Pyridine-Piperidine Scaffold: A Privileged Core in Therapeutics

The pyridine-piperidine core is a recurring motif in a multitude of clinically successful drugs, spanning a wide range of therapeutic areas from oncology to central nervous system (CNS) disorders.[1] The pyridine ring, with its nitrogen atom acting as a hydrogen bond acceptor and its ability to engage in π-stacking interactions, often serves as a key pharmacophoric element for target binding.[4] Concurrently, the saturated piperidine ring provides a versatile anchor for introducing substituents in a defined three-dimensional space, thereby influencing potency, selectivity, and pharmacokinetic properties.[5] This strategic combination allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and membrane permeability, which are critical for oral bioavailability and overall drug-like characteristics.

The following table provides a selection of FDA-approved drugs that feature the pyridine-piperidine scaffold, highlighting their therapeutic applications and biological targets.

| Drug Name | Therapeutic Area | Biological Target(s) |

| Crizotinib | Oncology | ALK, ROS1, MET |

| Rupatadine | Allergy/Immunology | Histamine H1 Receptor, Platelet-Activating Factor (PAF) Receptor |

| Risperidone | Psychiatry | Dopamine D2 Receptor, Serotonin 5-HT2A Receptor |

| Donepezil | Neurology | Acetylcholinesterase (AChE) |

| Fentanyl | Anesthesiology/Pain Management | μ-Opioid Receptor |

| Axitinib | Oncology | VEGFR, PDGFR, c-KIT |

Structure-Activity Relationship (SAR) Insights: Tailoring Potency and Selectivity

The modular nature of the pyridine-piperidine scaffold lends itself to systematic structure-activity relationship (SAR) studies, allowing for the rational optimization of lead compounds.[6] Modifications to both the pyridine and piperidine rings, as well as the nature of their linkage, can have profound effects on a compound's biological activity and pharmacokinetic profile.

Key SAR Observations:

-

Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are often critical for target engagement. For instance, in many kinase inhibitors, specific substitution patterns on the pyridine ring are essential for forming key hydrogen bonds with the hinge region of the enzyme.[7] The electronic properties of these substituents can also influence the pKa of the pyridine nitrogen, which can impact solubility and off-target activities.

-

Substitution on the Piperidine Ring: The piperidine ring offers a gateway to exploring three-dimensional chemical space. Substituents on the piperidine can be directed into specific pockets of a target protein, enhancing potency and selectivity. The stereochemistry of these substituents is often crucial for optimal binding.[5] Furthermore, modifications to the piperidine ring can be used to block sites of metabolism, thereby improving a compound's pharmacokinetic profile.

-

The Linker and Relative Orientation: The point of attachment between the pyridine and piperidine rings, as well as their relative orientation, dictates the overall shape of the molecule and the trajectory of substituents. This, in turn, influences how the molecule fits into the binding site of its target.

The following table summarizes general SAR trends for pyridine-piperidine-containing compounds targeting different classes of proteins.

| Target Class | General SAR Observations |

| Kinases | - Pyridine ring often acts as a hinge-binder. - Piperidine substituents can access the solvent-exposed region or hydrophobic back pockets.[7] |

| GPCRs | - Piperidine nitrogen can act as a key basic center for interaction with acidic residues. - Aromatic substituents on the piperidine can engage in hydrophobic or π-stacking interactions within the transmembrane domains.[8] |

| Ion Channels | - The overall lipophilicity and pKa, heavily influenced by the pyridine-piperidine core, are critical for channel gating and block. |

| Enzymes | - The scaffold can position functional groups to interact with the active site or allosteric sites.[9] |

Synthetic Strategies: Constructing the Pyridine-Piperidine Core

The construction of the pyridine-piperidine scaffold can be approached through various synthetic strategies. The most common and atom-economical method involves the reduction of a pre-functionalized pyridine precursor.[10] However, other methods, such as cross-coupling reactions to build the pyridine ring followed by reduction, offer alternative and often more flexible routes.

Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of a substituted pyridine to the corresponding piperidine is a fundamental transformation in the synthesis of these building blocks.[10] While conceptually simple, this reaction can present challenges due to the aromatic stability of the pyridine ring and potential catalyst poisoning by the nitrogen lone pair.[10]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using Platinum(IV) Oxide (PtO₂)

Objective: To reduce a substituted pyridine to the corresponding piperidine.

Materials:

-

Substituted pyridine (1.0 eq)

-

Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)[11]

-

Glacial acetic acid (solvent)[11]

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Filtration aid (e.g., Celite®)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine in glacial acetic acid.

-

Catalyst Addition: Carefully add the PtO₂ catalyst to the solution.

-

Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before pressurizing with hydrogen gas to the desired pressure (typically 50-70 bar).[11]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 6-10 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, LC-MS).[11]

-

Work-up: Carefully vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Neutralization and Extraction: Carefully neutralize the filtrate with a saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.

-

Purification: Purify the product by column chromatography or distillation as needed.

Modern Synthetic Approaches

While catalytic hydrogenation remains a workhorse, modern synthetic methods offer greater flexibility and control. For instance, the Suzuki-Miyaura cross-coupling reaction can be employed to synthesize functionalized 2-arylpyridines, which can then be reduced to the corresponding 2-arylpiperidines.[12] This two-step sequence allows for the late-stage introduction of diversity into the pyridine ring.

The Pictet-Spengler reaction provides another powerful tool for the synthesis of certain substituted piperidine ring systems, particularly tetrahydro-β-carbolines, through the condensation of a β-arylethylamine with an aldehyde or ketone.[13][14]

Caption: A generalized synthetic workflow for the preparation of pyridine-piperidine building blocks.

Case Study: Lead Optimization of a Hypothetical Kinase Inhibitor

To illustrate the practical application of the principles discussed, let us consider a hypothetical lead optimization campaign for a kinase inhibitor based on a pyridine-piperidine scaffold.

Initial Hit: A high-throughput screen identifies a compound with a pyridine-piperidine core that exhibits moderate potency against the target kinase but has poor metabolic stability.

Optimization Strategy:

-

SAR Exploration of the Pyridine Ring: Synthesize a library of analogs with different substituents on the pyridine ring to improve potency and engage with the kinase hinge region more effectively.

-

Piperidine Ring Modification: Introduce substituents on the piperidine ring to probe for additional binding interactions and to block potential sites of metabolism identified through metabolic stability assays.

-

Stereochemical Investigation: If a chiral center is introduced on the piperidine ring, synthesize and test both enantiomers to determine the optimal stereochemistry for potency and selectivity.

-

Physicochemical Property Tuning: Monitor and adjust lipophilicity and pKa through modifications on both rings to optimize solubility, permeability, and overall pharmacokinetic properties.

Caption: A decision-making flowchart for the lead optimization of a pyridine-piperidine-based drug candidate.

Conclusion: An Enduring Scaffold for Future Drug Discovery

The pyridine-piperidine building block represents a powerful and enduring scaffold in the medicinal chemist's toolkit. Its unique combination of aromatic and saturated character provides a versatile platform for the design of potent and selective modulators of a wide range of biological targets. The ability to systematically explore SAR through modifications to both rings allows for the rational optimization of lead compounds into clinical candidates. As our understanding of disease biology deepens and new biological targets emerge, the strategic application of the pyridine-piperidine motif will undoubtedly continue to fuel the discovery of the next generation of innovative medicines.

References

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry. [Link]

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. [Link]

-

Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry. [Link]

-

trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. National Center for Biotechnology Information. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]

-

Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]

- Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.

-

Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool Repository. [Link]

-

Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. PubMed. [Link]

-

Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate. [Link]

-

FDA-approved drugs containing pyridine or dihydropyridine scaffolds for... ResearchGate. [Link]

-

Pictet-Spengler Reaction. J&K Scientific LLC. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

FDA approved drugs containing pyridine scaffold to treat bacterial and fungal infections. ResearchGate. [Link]

-

Pictet–Spengler reaction. Wikipedia. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. ResearchGate. [Link]

-

Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. PubMed. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. [Link]

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]

-

Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor. MDPI. [Link]

-

Structure-activity relationship of piperazine-linked aminopyridine 6. ResearchGate. [Link]

-

Quantitative structure activity relationship study of p38α MAP kinase inhibitors. SpringerLink. [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

Piperidine and octahydropyrano[3,4-c] pyridine scaffolds for drug-like molecular libraries of the European Lead Factory. PubMed. [Link]

-

Pictet-Spengler Reaction. YouTube. [Link]

-

What are the methods of lead optimization in drug discovery? Patsnap. [Link]

-

Pyridine: the scaffolds with significant clinical diversity. National Center for Biotechnology Information. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. [Link]

-

Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

-

Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. ResearchGate. [Link]

-

Structure-activity relationship: analyses of p-glycoprotein substrates and inhibitors. PubMed. [Link]

-

Structure activity relationship. ResearchGate. [Link]

-

Allosteric Modulation of Purine and Pyrimidine Receptors. National Center for Biotechnology Information. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. What are the methods of lead optimization in drug discovery? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor [mdpi.com]

- 9. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. asianpubs.org [asianpubs.org]

- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 14. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine synthesis

An In-Depth Technical Guide to the Synthesis of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

Abstract

This technical guide provides a comprehensive review of the synthetic strategies for preparing 1-(1-pyridin-2-ylpiperidin-3-yl)methanamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The document is intended for researchers, chemists, and professionals in the pharmaceutical industry. We will delve into a robust and modular synthetic approach centered on a convergent strategy, highlighting the palladium-catalyzed Buchwald-Hartwig amination as the pivotal C-N bond-forming reaction. This guide offers a detailed exploration of the synthesis of key precursors, step-by-step experimental protocols, and a critical analysis of the reaction parameters. The causality behind experimental choices is emphasized to provide field-proven insights and ensure scientific integrity.

Introduction and Strategic Overview

The piperidine moiety is one of the most prevalent N-heterocycles found in FDA-approved drugs and natural products, valued for its conformational properties and ability to interact with biological targets.[1][2] The title compound, 1-(1-pyridin-2-ylpiperidin-3-yl)methanamine, combines this privileged piperidine core with a pyridine ring, creating a structure of significant interest for library synthesis and as a building block for novel therapeutics.[3][4]

Developing an efficient, scalable, and modular synthesis is paramount. A retrosynthetic analysis reveals a logical disconnection at the Pyridine-Piperidine C-N bond, suggesting a convergent approach. This strategy involves the separate synthesis of two key building blocks: a 3-(aminomethyl)piperidine derivative and a 2-halopyridine, which are then coupled in a late-stage reaction.

Caption: Retrosynthetic analysis of the target molecule.

This guide will primarily focus on the Buchwald-Hartwig amination for the key coupling step, as it offers superior functional group tolerance, milder reaction conditions, and broader substrate scope compared to classical methods like nucleophilic aromatic substitution (SNAr).[5][6]

Synthesis of Key Precursor: Protected 3-(Aminomethyl)piperidine

The 3-(aminomethyl)piperidine fragment is commercially available, but for the purpose of a controlled synthesis and to prevent side reactions during the subsequent coupling step, protection of both amine functionalities is often necessary.[3] The exocyclic primary amine is significantly more nucleophilic than the endocyclic secondary amine and must be selectively protected. A common and effective protecting group is the tert-butoxycarbonyl (Boc) group.

A practical synthetic route starts from L-glutamic acid, which allows for the preparation of enantiomerically pure piperidine derivatives. A more direct route involves the reduction of a 3-cyanopyridine precursor followed by protection.

Catalytic Hydrogenation of 3-Cyanopyridine

The catalytic hydrogenation of 3-cyanopyridine is a well-established method to produce 3-(aminomethyl)pyridine, which can then be hydrogenated further to the piperidine ring. However, controlling the selectivity can be challenging, often leading to side products.[7][8] A more controlled approach is the hydrogenation of the pyridine ring first, followed by reduction of the nitrile.

Catalytic Hydrogenation of the Pyridine Ring: The hydrogenation of substituted pyridines to piperidines can be achieved using various catalysts, such as Platinum(IV) oxide (PtO₂), Rhodium on carbon, or Ruthenium-based catalysts.[2][9] The reaction is typically performed under hydrogen pressure in an acidic solvent like glacial acetic acid, which protonates the pyridine nitrogen, activating the ring towards reduction.[9]

Boc-Protection of the Piperidine Precursor

With the 3-(aminomethyl)piperidine scaffold in hand, selective protection of the exocyclic primary amine is required before the Buchwald-Hartwig coupling. This is readily achieved using di-tert-butyl dicarbonate (Boc)₂O.

Protocol 1: Selective N-Boc Protection

-

Dissolution: Dissolve 3-(aminomethyl)piperidine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.1 equiv.) in the same solvent dropwise. The use of a slight excess of the amine can ensure full consumption of the Boc-anhydride if desired.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be used directly or purified by column chromatography on silica gel.

Core Synthesis: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide/triflate and an amine.[5] This reaction is the cornerstone of our proposed synthesis, enabling the efficient formation of the C-N bond between the pyridine and piperidine rings.

The general mechanism involves a catalytic cycle initiated by the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[10]

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Optimization of Reaction Parameters

The success of the Buchwald-Hartwig coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

| Parameter | Common Choices & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃. These are common, stable Pd(II) and Pd(0) precatalysts that are reduced in situ to the active Pd(0) species. |

| Ligand | Bulky, electron-rich phosphines are essential. For heteroaryl couplings, ligands like XPhos, SPhos, or BINAP are often effective. They promote reductive elimination and prevent catalyst decomposition.[6][10] |

| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates, sometimes requiring higher temperatures.[6] |

| Solvent | Anhydrous, aprotic solvents like Toluene, Dioxane, or THF are standard. They must be thoroughly degassed to prevent oxidation of the Pd(0) catalyst. |

Experimental Protocol

Protocol 2: Buchwald-Hartwig Coupling

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 2-10 mol%). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.5-2.0 equiv.), the protected piperidine precursor (1.2 equiv.), and 2-bromopyridine (1.0 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature should be determined empirically.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the 2-bromopyridine is consumed (typically 8-24 hours).

-

Work-up: Cool the reaction to room temperature and quench with water or a saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected final product.

Final Step: Deprotection

The final step is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically accomplished under acidic conditions.

Protocol 3: Boc Deprotection

-

Dissolution: Dissolve the purified, Boc-protected product (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM), dioxane, or methanol.

-

Acid Addition: Add a strong acid. Common choices include trifluoroacetic acid (TFA, 5-10 equiv.) in DCM, or a solution of HCl in dioxane (e.g., 4M, excess).

-

Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. If HCl was used, the product is isolated as the hydrochloride salt. If TFA was used, a basic work-up is required to obtain the free base. This involves dissolving the residue in water, basifying with NaOH or Na₂CO₃ to pH > 10, and extracting with an organic solvent like DCM or ethyl acetate.

-

Isolation: Dry the organic extracts, filter, and concentrate to yield the final product, 1-(1-pyridin-2-ylpiperidin-3-yl)methanamine. The product can be further purified by crystallization or chromatography if necessary.

Summary and Outlook

Caption: Overall synthetic workflow diagram.

The synthesis of 1-(1-pyridin-2-ylpiperidin-3-yl)methanamine is most effectively achieved through a convergent strategy. The key steps involve the preparation of a suitably protected 3-(aminomethyl)piperidine precursor, followed by a palladium-catalyzed Buchwald-Hartwig amination with a 2-halopyridine, and a final deprotection step. This modular approach allows for flexibility in modifying both the pyridine and piperidine fragments, making it highly valuable for the generation of chemical libraries for drug discovery. Careful selection of the catalyst system for the C-N coupling reaction is critical for achieving high yields and purity.

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1395. Available at: [Link]

-

Matassini, C., Clemente, F., & Goti, A. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(7), 1774. Available at: [Link]

-

Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. Available at: [Link]

-

Bols, M., et al. (1994). A straightforward tool to efficiently access the piperidine skeleton. HETEROCYCLES, 53(7), 1529-1558. Available at: [Link]

-

Yadav, J. S., et al. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 58B(5), 589-595. Available at: [Link]

-

Nishiguchi, I., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 376-383. Available at: [Link]

-

Astruc, D., et al. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ChemistrySelect, 5(29), 8963-8967. Available at: [Link]

- Pierre Fabre Medicament. (2003). Synthesis method and intermediates of pyridin-2-yl-methylamine. EP1358179B1.

- Ciba-Geigy AG. (1994). Process for the preparation of aqueous nicotinaldehyde. EP0613888A1.

-

Gil, L. F., et al. (2006). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. Synthetic Communications, 36(11), 1509-1518. Available at: [Link]

- Ciba-Geigy AG. (1997). Process for the preparation of aqueous nicotinaldehyde. US5646288A.

-

Chem-Impex International. (n.d.). 3-(Aminomethyl)piperidine. Available at: [Link]

- Pierre Fabre Medicament. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

-

Ansari, A., & Ramapanicker, R. (2018). Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. The Journal of Organic Chemistry, 83(15), 8214-8223. Available at: [Link]

-

Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965-3968. Available at: [Link]

-

Bayer CropScience AG. (2020). Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides. EP3164344B1. Available at: [Link]

- Pierre Fabre Medicament. (1998). Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine. WO1998022459A1.

-

Fortin, S., et al. (2024). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. Available at: [Link]

-

Itsuno, S., et al. (2007). CATALYTIC ENANTIOSELECTIVE BORANE REDUCTION OF BENZYL OXIMES: PREPARATION OF (S)-1-PYRIDIN-3-YL-ETHYLAMINE BIS HYDROCHLORIDE. Organic Syntheses, 84, 1. Available at: [Link]

-

Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850. Available at: [Link]

-

Kumar, A., et al. (2016). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Journal of the Serbian Chemical Society, 81(1), 1-12. Available at: [Link]

-

Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. Available at: [Link]

-

Reddy, T. S., et al. (2012). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Bioorganic & Medicinal Chemistry Letters, 22(13), 4382-4386. Available at: [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2825. Available at: [Link]

-

Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 13(12), 1167-1174. Available at: [Link]

-

Hays, S. J. (1991). Piperidine Synthesis. DTIC. Available at: [Link]

-

Syngenta Participations AG. (2022). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE. EP4045494B1. Available at: [Link]

-

Donohoe, T. J., et al. (2019). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. SynOpen, 3(3), 133-136. Available at: [Link]

- AstraZeneca AB. (2021). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. WO2021013864A1.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Catalytic hydrogenation of substituted cyanopyridines and process for preparing substituted pyridylmethylbenzamides - Eureka | Patsnap [eureka.patsnap.com]

- 9. asianpubs.org [asianpubs.org]

- 10. organic-synthesis.com [organic-synthesis.com]

Sourcing High-Purity 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine: A Technical Sourcing & Validation Guide

Executive Summary

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine is a high-value heterocyclic building block, frequently utilized in the synthesis of GPCR ligands (specifically dopaminergic and serotonergic modulators) and kinase inhibitors.[1] Its structural complexity—featuring a basic piperidine core, a pyridine appendage, and a chiral center at the C3 position—presents unique sourcing challenges.

This guide moves beyond simple catalog searching. It addresses the critical risks of regioisomer contamination and enantiomeric drift , providing a self-validating protocol to ensure the material you source meets the stringent requirements of pre-clinical development.

Part 1: Chemical Identity & Critical Quality Attributes (CQAs)

Before engaging vendors, you must define the exact chemical space. This molecule is prone to nomenclature ambiguity in vendor catalogs.[1]

Structural Definition & The "Isomer Trap"

A common sourcing failure occurs when vendors supply the regioisomer where the methanamine is attached to the pyridine ring, rather than the piperidine ring. You must validate the connectivity explicitly.[1]

| Attribute | Specification | Technical Note |

| Chemical Name | 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine | Critical: Confirm amine is on the piperidine ring (Pos 3).[1] |

| Molecular Formula | C₁₁H₁₇N₃ | MW: 191.27 g/mol |

| Chirality | C3 of Piperidine | Available as Racemic, (R)-, or (S)-.[1][2] Default assumption is Racemic unless specified. |

| pKa (Calc) | ~9.8 (Primary Amine), ~3.5 (Pyridine) | The primary amine is the most basic site.[1] |

| Preferred Form | Dihydrochloride (2HCl) or Free Base | 2HCl is more stable but hygroscopic.[1] Free base oxidizes faster.[1] |

Stereochemical Strategy

The C3 position is chiral.[1]

-

Early Discovery (Hit-to-Lead): Sourcing the racemate is cost-effective.[1]

-

Lead Optimization: You must source enantiopure ((R) or (S)) batches.[1]

-

Risk: "Enantiopure" batches from non-validated vendors often exhibit low enantiomeric excess (ee < 90%) due to racemization during the SNAr coupling step.[1]

Part 2: Synthetic Route Analysis & Impurity Profiling

Understanding how the molecule is made allows you to predict what impurities will be present.[1] This is the "Why" behind your QC testing.

The Standard Industrial Route (SNAr)

The most robust synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-halopyridine by 3-(aminomethyl)piperidine.[1]

Critical Impurity Mechanism: If the primary amine on the piperidine is not protected (e.g., Boc-protected) during synthesis, the 2-halopyridine can react with both amines.[1]

-

Desired Product: Pyridine attaches to Piperidine Nitrogen (Secondary amine).[1]

-

Regio-Impurity: Pyridine attaches to Methanamine Nitrogen (Primary amine).[1]

-

Bis-Impurity: Pyridine attaches to both.[1]

Impurity Visualization (Graphviz)[1]

Figure 1: Impurity genesis during non-protected synthesis. The presence of Impurity 1 is the primary sourcing risk.

Part 3: Sourcing Strategy & Vendor Qualification[1]

Do not rely on a single catalog number. Follow this decision matrix to select the right grade.

Sourcing Decision Tree

Figure 2: Decision logic for sourcing.[1] Note that catalog "enantiopure" stock often degrades in optical purity over time.[1]

Vendor Questions (The "Trust but Verify" Script)

Copy and paste these questions to your potential supplier:

-

"Was the synthesis performed using N-Boc-3-(aminomethyl)piperidine, or was the amine unprotected?" (Tests for regioisomer risk).

-

"Can you provide the Chiral HPLC trace? What is the specific column and mobile phase used?" (Many vendors skip this for intermediates).

-

"Is the product supplied as a free base or HCl salt?" (HCl is preferred for shelf-stability).

Part 4: Analytical Validation Protocol

Upon receipt of the material, you must execute this protocol. Do not assume the Certificate of Analysis (CoA) is accurate for this specific scaffold.[1]

Step 1: Regioisomer Confirmation (1H-NMR)

The mass spectrum (LCMS) will be identical for the target and the regio-impurity (MW 191.27).[1] You must use NMR.[1]

-

Solvent: DMSO-d6 (prevents amine exchange broadening).[1]

-

Diagnostic Signal: Look for the methylene protons of the -CH2-NH2 group.[1]

Step 2: Enantiomeric Excess (Chiral HPLC)

If sourcing a chiral batch, use these conditions:

-

Column: Daicel Chiralpak AD-H or IC (immobilized phases work best for basic amines).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Note: The Diethylamine (DEA) is mandatory to sharpen the peak of the basic amine.[1] Without it, the peak will tail, making ee% calculation impossible.

-

Step 3: Salt Stoichiometry (IC or Titration)

If you bought the HCl salt, verify it is x2 HCl and not x1 HCl.

-

Method: Silver Nitrate titration (for Cl- content) or Elemental Analysis (N/Cl ratio).[1]

-

Why? Incorrect salt stoichiometry will ruin your biological assay concentrations.[1]

Part 5: Handling & Stability

-

Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Weigh it quickly in a low-humidity environment or a glovebox.

-

Storage: -20°C under Argon.

-

Solution Stability: Stable in DMSO for 3 months at -20°C. Avoid storing in protic solvents (MeOH/Water) for extended periods if free base, as it may absorb CO2 to form carbamates.[1]

References

-

International Council for Harmonisation (ICH). (2006).[1][3] ICH Q3A(R2): Impurities in New Drug Substances.[1][3] Retrieved from [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. Retrieved from [Link][1]

-

Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry.[4] Science, 363(6424). Retrieved from [Link]

-

PubChem. (n.d.).[1] Compound Summary: 3-(Aminomethyl)piperidine (Precursor).[1] Retrieved from [Link][1]

-

Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® AD-H.[1] Retrieved from [Link]

Sources

- 1. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Amide Coupling Using 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of the amide bond is a cornerstone of modern medicinal chemistry and drug development. The selection of the amine starting material is critical as it often forms a key part of the final molecule's scaffold, influencing its pharmacological and pharmacokinetic properties. This document provides a detailed guide to utilizing 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine , a versatile primary amine building block, in amide coupling reactions. We present two robust, field-proven protocols using common coupling reagents, explain the rationale behind reagent selection, and offer insights into reaction optimization, work-up, and purification.

The Reagent: Understanding 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine

This bifunctional molecule incorporates several key structural features relevant to drug design:

-

A Primary Aminomethyl Group: This is the reactive handle for the amide coupling reaction. As a primary amine, it exhibits good nucleophilicity for efficient bond formation.[1]

-

A Piperidine Ring: A common saturated heterocycle in pharmaceuticals, the piperidine scaffold provides a three-dimensional structure that can be used to explore chemical space and optimize ligand-receptor interactions.[2]

-

A Pyridin-2-yl Substituent: The pyridine ring introduces an aromatic, heterocyclic element. The nitrogen atom can act as a hydrogen bond acceptor or a coordination point for metal ions, and its basicity can influence the overall physicochemical properties of the final compound, such as solubility and metabolic stability.

Chemical Structure and Properties:

| Property | Value | Source |

| IUPAC Name | 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine | - |

| Molecular Formula | C₁₁H₁₇N₃ | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Appearance | Varies (typically an oil or low-melting solid) | - |

| Key Features | Primary amine, tertiary amine, pyridine | - |

The Reaction: Principles of Modern Amide Coupling

Directly reacting a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[1] Modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[4]

The general process involves two key stages:

-

Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate, such as an active ester.

-

Coupling: The primary amine, 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine, attacks the activated intermediate, forming a tetrahedral intermediate that collapses to yield the desired amide and a non-reactive byproduct.

This guide focuses on two of the most reliable and widely used coupling systems: HATU/DIPEA and EDC/HOBt .

Detailed Protocols & Methodologies

Protocol 1: High-Efficiency Coupling with HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a uronium salt-based coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization, making it a preferred choice for complex or sterically hindered substrates.[5]

Causality Behind Experimental Choices:

-

HATU: The reagent rapidly converts the carboxylic acid into a highly reactive OAt-active ester. The pyridine nitrogen in the resulting HOAt byproduct is thought to stabilize the transition state, accelerating the reaction.

-

DIPEA: N,N-Diisopropylethylamine (Hünig's base) is a sterically hindered, non-nucleophilic organic base.[6][7] Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion and to neutralize the HCl or other acidic species generated during the reaction.[8] Its steric bulk prevents it from competing with the primary amine as a nucleophile.[6][7]

-

DMF: Anhydrous Dimethylformamide is a polar aprotic solvent that effectively dissolves the reagents and intermediates, facilitating the reaction.

Experimental Workflow for HATU Coupling

Caption: High-level workflow for HATU-mediated amide coupling.

Step-by-Step Protocol (HATU):

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent).

-

Dissolution: Dissolve the acid in anhydrous DMF (to make a ~0.1 M solution).

-

Basification: Add N,N-Diisopropylethylamine (DIPEA, 2.0–3.0 equivalents) to the solution and stir for 5 minutes at room temperature (20-25°C).

-

Activation: Add HATU (1.05–1.2 equivalents) in one portion. Stir the mixture for 10-15 minutes. The solution may turn from colorless to yellow.[5]

-

Coupling: Add a solution of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine (1.0–1.1 equivalents) in a small amount of anhydrous DMF to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: See Section 4 for detailed work-up and purification procedures.

Reagent Summary Table (HATU Protocol)

| Reagent | Stoichiometry (eq.) | Purpose |

| Carboxylic Acid | 1.0 | Electrophile precursor |

| 1-(1-Pyridin-2-yl...)methanamine | 1.0 - 1.1 | Nucleophile |

| HATU | 1.05 - 1.2 | Coupling Reagent |

| DIPEA | 2.0 - 3.0 | Non-nucleophilic base |

| Anhydrous DMF | - | Solvent |

Protocol 2: Classic & Cost-Effective Coupling with EDC/HOBt

EDC (or EDCI, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids. It is almost always used with an additive like HOBt (1-Hydroxybenzotriazole).

Causality Behind Experimental Choices:

-

EDC: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9]

-

HOBt: This additive serves two critical functions. First, it traps the O-acylisourea intermediate to form an HOBt-active ester, which is less prone to racemization and more reactive towards the amine than the O-acylisourea itself.[10] Second, it suppresses the formation of an N-acylurea byproduct, an irreversible pathway that consumes the activated intermediate.[9]

-

Solvent: Dichloromethane (DCM) is a common choice, though DMF can also be used depending on substrate solubility.

General Mechanism of EDC/HOBt Coupling

Caption: Key intermediates in EDC/HOBt mediated amide coupling.

Step-by-Step Protocol (EDC/HOBt):

-

Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine (1.0 equivalent), and HOBt (1.0 equivalent) in anhydrous DCM or DMF (~0.1 M).

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Activation: Add EDC hydrochloride (1.2 equivalents) to the mixture in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-18 hours).

-

Monitoring: Check for reaction completion using TLC or LC-MS.

-

Work-up: Proceed with the work-up and purification as described in the following section.

Reagent Summary Table (EDC/HOBt Protocol)

| Reagent | Stoichiometry (eq.) | Purpose |

| Carboxylic Acid | 1.0 | Electrophile precursor |

| 1-(1-Pyridin-2-yl...)methanamine | 1.0 | Nucleophile |

| EDC·HCl | 1.2 | Coupling Reagent |

| HOBt | 1.0 | Additive (suppress side reactions) |

| Anhydrous DCM/DMF | - | Solvent |

Reaction Work-up and Purification

The basic nature of the product's pyridine and piperidine nitrogens requires a specific work-up procedure to ensure efficient extraction and purification.

Standard Work-up Procedure:

-

Solvent Removal/Dilution: If the reaction was performed in DMF, dilute the mixture with a larger volume of Ethyl Acetate (EtOAc) or DCM. If in DCM, proceed to the next step.

-

Aqueous Wash: Transfer the organic mixture to a separatory funnel. Wash sequentially with:

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid and HOBt.

-

Water (H₂O).

-

Saturated aqueous sodium chloride (Brine) to reduce the water content in the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[11]

Purification: The crude product is typically purified using silica gel flash column chromatography.

-

Mobile Phase: A gradient of Dichloromethane (DCM) and Methanol (MeOH) is often effective. A small amount of triethylamine or ammonium hydroxide (~0.5-1%) may be added to the mobile phase to prevent the basic product from streaking on the acidic silica gel.

-

Alternative: For highly polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or TFA may be necessary.[12]

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Yield | Inactive reagents (moisture). | Use fresh, anhydrous solvents and reagents. Ensure HATU/EDC are from a reliable source. |

| Sterically hindered substrates. | Switch to HATU if using EDC. Increase reaction temperature to 40-50°C or prolong reaction time. | |

| Multiple Byproducts | Side reaction of HATU with amine. | Add the amine after the pre-activation of the acid with HATU and base.[5] |

| Formation of N-acylurea (EDC). | Ensure at least 1.0 equivalent of HOBt is used. | |

| Purification Difficulty | Product is very polar. | Use a steeper methanol gradient in the mobile phase for column chromatography. Consider reversed-phase HPLC. |

| Product streaking on silica gel. | Add 0.5-1% triethylamine or ammonium hydroxide to the eluent to neutralize the silica gel surface. |

Conclusion

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine is a valuable building block for constructing complex molecules for drug discovery. The protocols described herein, utilizing either the highly efficient HATU reagent or the classic EDC/HOBt system, provide reliable and scalable methods for its incorporation into target structures. Careful selection of reagents, adherence to anhydrous conditions, and appropriate work-up and purification strategies are key to achieving high yields and purity.

References

-

Wikipedia. N,N-Diisopropylethylamine. Available at: [Link]

-

Vankawala, S. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

-

Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

-

Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Wikipedia. HATU. Available at: [Link]

-

Li, H. et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. American Chemical Society. Available at: [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

Organic Synthesis. Acid-Amine Coupling using HBTU. Available at: [Link]

-

Sabatini, M. T. et al. (2011). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2022, May 16). DIPEA-induced activation of OH− for the synthesis of amides via photocatalysis. Available at: [Link]

-

Chemistry Steps. Converting Amines to Amides. Available at: [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

-

Fisher Scientific. Amide Synthesis. Available at: [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification? Available at: [Link]

-

Reddit. (2020, August 7). Looking for some advice for purification of diamide. Available at: [Link]

-

PubChem. 1-(1-Acetylpiperidin-3-yl)methanamine. Available at: [Link]

-

YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]

-

PubChem. N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-4-[[4-(trifluoromethyl)phenoxy]methyl]benzamide. Available at: [Link]

-

Wikipedia. Piperidine. Available at: [Link]

Sources

- 1. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. chemscene.com [chemscene.com]

- 4. Lab Reporter [fishersci.se]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. biotage.com [biotage.com]

Application Note: Reductive Amination with 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine for Novel Amine Synthesis

Introduction

Reductive amination stands as one of the most powerful and versatile methods for the synthesis of amines in medicinal and process chemistry.[1][2] Its prevalence, accounting for nearly a quarter of all C-N bond-forming reactions in pharmaceutical development, is a testament to its efficiency, high selectivity, and amenability to one-pot procedures.[2][3] This reaction facilitates the transformation of a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine, which is subsequently reduced.[1][4]

The aminopiperidine scaffold, particularly with pyridinyl substitution, is a privileged structure in drug discovery, appearing in numerous biologically active compounds.[5] The primary amine, 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine, serves as a valuable building block for creating libraries of novel secondary amines. The introduction of diverse substituents via reaction with various carbonyl compounds allows for the systematic exploration of structure-activity relationships (SAR) in drug development programs.

This application note provides a detailed guide for researchers, outlining the core principles, key experimental parameters, and step-by-step protocols for the successful reductive amination of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine. We focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), a mild and selective reducing agent that offers significant advantages in safety and substrate scope over alternatives like sodium cyanoborohydride.[3]

Mechanism of Reductive Amination

The reductive amination reaction proceeds via a two-step sequence that can be performed in a single pot ("direct" method) or in a stepwise fashion ("indirect" method).[1]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the aldehyde or ketone. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, which are often self-catalyzed by the reagents or supplemented with a weak acid like acetic acid, the hemiaminal readily dehydrates to form an imine. This imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the reduction step.[1][6]

-

Hydride Reduction: A selective reducing agent, introduced into the reaction mixture, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion. This reduction step is typically irreversible and drives the equilibrium towards the final amine product.[4][6]

Caption: General mechanism of reductive amination.

Key Parameters and Reagent Selection

The success of a reductive amination reaction hinges on the careful selection of reagents and conditions.

-

The Amine: 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine is a primary amine, making it an excellent substrate for this reaction. As a primary amine, it can potentially undergo a second alkylation to form a tertiary amine, though this is generally slow and can be minimized by using a 1:1 stoichiometry of amine to carbonyl.[7][8]

-

The Carbonyl: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Reactions with aldehydes are typically faster and require milder conditions. Ketones may require longer reaction times or the addition of a catalyst, such as acetic acid, to facilitate iminium ion formation.

-

The Reducing Agent: The choice of reducing agent is critical for a successful one-pot reaction.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most applications.[9] It is a mild reductant that is incapable of reducing most aldehydes and ketones but reacts rapidly with the protonated imine (iminium ion).[1][3] This selectivity prevents consumption of the starting carbonyl. STAB is sensitive to water and is incompatible with protic solvents like methanol, so aprotic solvents are required.[3][10]

-

Sodium Cyanoborohydride (NaBH₃CN): Historically popular, NaBH₃CN is also selective for imines over carbonyls at neutral to mildly acidic pH.[7] However, its high toxicity and the potential to generate hydrogen cyanide gas upon acidification make it less desirable.

-

Sodium Borohydride (NaBH₄): A strong and inexpensive reducing agent, NaBH₄ will readily reduce both the imine and the starting carbonyl.[10] Therefore, it is only suitable for indirect (two-step) procedures where the imine is formed first, and any remaining carbonyl is removed before the reductant is added.

-

-

Solvent and Acidity: The preferred solvent for STAB-mediated reactions is 1,2-dichloroethane (DCE), though others like dichloromethane (DCM) and tetrahydrofuran (THF) are also effective.[10] The reaction is often self-catalyzing due to the generation of acetic acid from the reagent. For less reactive ketones, the addition of 1-2 equivalents of glacial acetic acid can accelerate the reaction by promoting imine formation.[8]

Experimental Protocols

The following protocols provide a general framework for the reductive amination of 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine.

Caption: Standard experimental workflow for reductive amination.

Protocol 1: Reaction with an Aldehyde (e.g., Benzaldehyde)

Materials:

-

1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

1,2-Dichloroethane (DCE) (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine.

-

Dissolve the amine in DCE.

-

Add benzaldehyde to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) to the mixture in several small portions over 10 minutes. Note: The reaction may be mildly exothermic.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary amine product.

Protocol 2: Reaction with a Ketone (e.g., Cyclohexanone)

Materials:

-

Same as Protocol 1, but with Cyclohexanone (1.1 equiv) and Glacial Acetic Acid (1.2 equiv).

Procedure:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine.

-

Dissolve the amine in DCE.

-

Add cyclohexanone followed by glacial acetic acid. Stir the mixture at room temperature for 30-60 minutes. The acid catalyzes the formation of the more sterically hindered ketimine.

-

Add sodium triacetoxyborohydride (STAB) in several portions.

-

Allow the reaction to stir at room temperature. Reactions with ketones are typically slower than with aldehydes and may require extended reaction times (12-24 hours) or gentle heating (40 °C) to proceed to completion. Monitor by TLC or LC-MS.

-

Follow steps 6-9 from Protocol 1 for workup and purification.

Data Presentation: Substrate Scope

The described protocols are robust and applicable to a wide range of carbonyl compounds. The following table summarizes expected reactivity trends.

| Carbonyl Partner | Type | Expected Reactivity | Typical Reaction Time | Notes |

| Benzaldehyde | Aromatic Aldehyde | High | 2-6 hours | Electron-donating groups may slow the reaction slightly. |

| 4-Nitrobenzaldehyde | Aromatic Aldehyde | Very High | 1-4 hours | Electron-withdrawing groups increase carbonyl electrophilicity. |

| Isobutyraldehyde | Aliphatic Aldehyde | High | 2-8 hours | Generally fast; monitor for potential side reactions if enolizable. |

| Cyclohexanone | Aliphatic Ketone | Moderate | 12-24 hours | Addition of acetic acid is highly recommended. |

| Acetophenone | Aromatic Ketone | Low | 24-48 hours | May require gentle heating (40-50°C) for reasonable conversion. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent; low reactivity of carbonyl; moisture in reagents/solvent. | Add an additional portion of STAB (0.3-0.5 equiv). For ketones, add acetic acid or increase reaction time/temperature. Ensure all reagents and solvents are anhydrous. |

| Over-alkylation Product | The secondary amine product reacts with another molecule of the carbonyl. | Use a strict 1:1 or slight excess of the amine to carbonyl ratio. An alternative is the indirect method where the imine is formed and reduced with NaBH₄. |

| Carbonyl Reduction | Use of a non-selective reducing agent (e.g., NaBH₄) in a one-pot setup. | Use a selective reagent like STAB for one-pot reactions. |

| Difficult Purification | Product and starting amine have similar polarity. | Ensure the reaction goes to completion. Use an acidic wash (e.g., 1M HCl) to move all basic compounds to the aqueous layer, then re-basify with NaOH and extract the product. |

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Sodium triacetoxyborohydride is a water-sensitive reagent. It can release flammable hydrogen gas upon contact with water or protic solvents. Handle with care.

-

1,2-Dichloroethane (DCE) is a suspected carcinogen. Handle with extreme caution and use appropriate engineering controls.

-

Quenching the reaction should be done slowly and carefully, as it can generate gas (H₂ and CO₂) and pressure buildup.

Conclusion

Reductive amination is an indispensable tool for the synthesis of complex amines from readily available starting materials. The protocols detailed here, utilizing the mild and selective reducing agent sodium triacetoxyborohydride, provide a reliable and high-yielding pathway to derivatize 1-(1-Pyridin-2-ylpiperidin-3-yl)methanamine. This approach enables the efficient generation of diverse chemical libraries essential for modern drug discovery and development.

References

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Retrieved from [Link]

-

Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

-

Hornback, J. M., & Schriesheim, A. (2000). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 77(2), 251. Retrieved from [Link]

-

Sharma, P., & Kumar, A. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 226-258. Retrieved from [Link]

-

Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

-

Organic Syntheses. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

- Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.

-

Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative... as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446-4456. Retrieved from [Link]

-

Laschat, S., & Gribkov, D. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1438. Retrieved from [Link]

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 5. mdpi.com [mdpi.com]

- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Notes and Protocols for the Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor: VEGFi-47b

Introduction: The Imperative for Novel Kinase Inhibitors